![molecular formula C25H30N4O9 B2642363 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate CAS No. 2288709-36-2](/img/structure/B2642363.png)
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate
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Overview
Description
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .
Molecular Structure Analysis
Carbamates have a functional group with the general structure -NH(CO)O-. The specific structure of “tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate” would depend on the specific arrangement of the tert-butyl, tert-butoxy, and 2-methyl-4-nitrophenyl groups .Chemical Reactions Analysis
Carbamates can undergo a variety of reactions, including hydrolysis and reactions with nucleophiles .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Biologically Active Compounds : Tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate is an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound involves acylation, nucleophilic substitution, and reduction steps (Zhao, Guo, Lan, & Xu, 2017).
Organic Synthesis and Transformations : The compound is involved in organic synthesis, where it acts as a building block. Its utility in organic synthesis includes the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).
Role in Radical Oxidation : Tert-butylperoxyiodane, a related compound, is used for radical oxidation of amides and carbamates, leading to the synthesis of imides or tert-butylperoxyamide acetals (Ochiai, Kajishima, & Sueda, 1999).
Asymmetric Synthesis : The compound has been used in asymmetric Mannich reactions, which are crucial in creating chiral compounds, a key aspect of drug design and synthesis (Yang, Pan, & List, 2009).
Chemical Properties and Interactions
Study of Radical Interactions : Research on related tert-butyl nitroxides has provided insights into the radical interactions and properties of these compounds, which is significant for understanding their chemical behavior (Kanno, Inoue, Koga, & Iwamura, 1993).
Investigation of Molecular Structures : The molecular structure of tert-butyl N-hydroxycarbamates has been studied, revealing their role as building blocks in organic synthesis and their potential utility in a variety of chemical transformations (Guinchard, Vallée, & Denis, 2005).
Electrocatalytic Applications : The β-phosphonylated nitroxides, similar in structure to tert-butyl carbamates, have shown potential in electrocatalytic applications, particularly in the oxidation of alcohols (Kashiwagi, Nishimura, & Anzai, 2002).
Applications in Material Science
- Polymerization Initiator : Di-tert. butyl peroxide, a related compound, has been used as an initiator for polymerization, indicating the potential use of tert-butyl carbamates in similar applications (Allen & Bevington, 1961).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate” would depend on its specific properties and potential applications. Carbamates in general are a topic of ongoing research, particularly in the development of new pesticides and pharmaceuticals .
properties
IUPAC Name |
tert-butyl N-(2-methyl-4-nitrophenyl)-N-[(2-methyl-4-nitrophenyl)-[(2-methylpropan-2-yl)oxycarbonyl]carbamoyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9/c1-15-13-17(28(33)34)9-11-19(15)26(22(31)37-24(3,4)5)21(30)27(23(32)38-25(6,7)8)20-12-10-18(29(35)36)14-16(20)2/h9-14H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILRXALXUIFIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N(C(=O)N(C2=C(C=C(C=C2)[N+](=O)[O-])C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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